An In-Depth Technical Guide to the Physicochemical Properties of L-Tyrosinol Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of L-Tyrosinol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Cornerstone of a Chiral Building Block
L-Tyrosinol hydrochloride, the hydrochloride salt of the chiral amino alcohol derived from L-tyrosine, serves as a pivotal starting material and intermediate in a multitude of synthetic applications. Its utility spans from the synthesis of complex peptides and peptidomimetics to the development of novel active pharmaceutical ingredients (APIs), particularly in the realms of neurological and anticancer therapies.[1] The inherent chirality and versatile functional groups—a primary amine, a primary alcohol, and a phenolic hydroxyl group—make it an invaluable asset in stereoselective synthesis.[1]
A comprehensive understanding of the physicochemical properties of L-Tyrosinol hydrochloride is not merely academic; it is a fundamental prerequisite for its effective and reproducible application in research and development. These properties govern its behavior in various solvent systems, dictate its reactivity, and inform the design of purification and formulation strategies. This guide provides a detailed exploration of these critical parameters, offering both established data and standardized protocols for their experimental determination.
Core Molecular and Physical Characteristics
L-Tyrosinol hydrochloride is a white to off-white crystalline powder. Its fundamental molecular and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₄ClNO₂ | [2] |
| Molecular Weight | 203.67 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 161-165 °C | [3] |
| Optical Rotation | [α]²²/D -18° (c=1 in H₂O) | [3] |
These foundational data points are the initial identifiers for ensuring the quality and identity of L-Tyrosinol hydrochloride in a laboratory setting. The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the L-isomer, which is crucial for its applications in stereospecific synthesis.
Solubility Profile: A Key to Application Versatility
The solubility of L-Tyrosinol hydrochloride is a critical factor in its utility as a synthetic precursor. As a hydrochloride salt of an amine, it exhibits good solubility in polar protic solvents.
Qualitative Solubility
L-Tyrosinol hydrochloride is known to be soluble in water.[1][4] It also demonstrates solubility in a range of organic solvents, including dimethyl sulfoxide (DMSO).[5]
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative descriptions, a robust experimental protocol is necessary to quantify the solubility of L-Tyrosinol hydrochloride in various solvents. The isothermal shake-flask method is a reliable approach.
Objective: To determine the equilibrium solubility of L-Tyrosinol hydrochloride in a given solvent at a specified temperature.
Materials:
-
L-Tyrosinol hydrochloride (high purity)
-
Solvent of interest (e.g., water, methanol, ethanol, DMSO), analytical grade
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of L-Tyrosinol hydrochloride to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the vial to stand at the constant temperature to permit the solid to settle. Centrifuge the vial to further separate the solid and liquid phases.
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter.
-
Quantification: Analyze the filtered solution by a validated HPLC-UV method to determine the concentration of L-Tyrosinol hydrochloride.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) based on the measured concentration.
Caption: Workflow for Quantitative Solubility Determination.
Acidity and Basicity: The pKa Value
The pKa value(s) of L-Tyrosinol hydrochloride are critical for understanding its ionization state at different pH values. This knowledge is essential for designing reaction conditions, developing purification strategies (such as extraction), and for formulation development. L-Tyrosinol hydrochloride possesses three ionizable groups: the phenolic hydroxyl group, the primary amino group (as the hydrochloride salt), and the primary alcohol. The pKa of the primary alcohol is very high and generally not relevant under typical aqueous conditions. The pKa values of the phenolic hydroxyl and the ammonium group are of primary interest.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds.
Objective: To determine the pKa values of the phenolic hydroxyl and ammonium groups of L-Tyrosinol hydrochloride.
Materials:
-
L-Tyrosinol hydrochloride
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of L-Tyrosinol hydrochloride and dissolve it in a known volume of deionized water.
-
Titration with Acid (to determine the pKa of the amino group):
-
Place the solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH.
-
Add the standardized HCl solution in small, precise increments from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Titration with Base (to determine the pKa of the phenolic hydroxyl group):
-
Prepare a fresh solution of L-Tyrosinol hydrochloride.
-
Follow the same procedure as in step 2, but titrate with the standardized NaOH solution.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often found by taking the first or second derivative of the titration data.
-
Caption: Process for pKa Determination via Titration.
Spectroscopic Profile
The spectroscopic profile of L-Tyrosinol hydrochloride is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the p-substituted benzene ring, the benzylic protons, the methine proton adjacent to the amino group, and the diastereotopic protons of the hydroxymethyl group. The protons of the amino and hydroxyl groups may appear as broad signals or exchange with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the benzylic carbon, the carbon bearing the amino group, and the carbon of the hydroxymethyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for L-Tyrosinol hydrochloride would include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.
-
N-H stretching: Bands in the region of 3000-3300 cm⁻¹ for the ammonium group.
-
C-H stretching: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretching: Bands in the 1000-1250 cm⁻¹ region for the alcoholic and phenolic C-O bonds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For L-Tyrosinol hydrochloride, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 168.10.
Stability and Storage
The stability of L-Tyrosinol hydrochloride is a crucial consideration for its long-term storage and handling.
-
Recommended Storage: It is recommended to store L-Tyrosinol hydrochloride in a cool, dry, and well-ventilated place, away from incompatible materials.[1]
-
Stability Considerations: As an amino alcohol, it may be susceptible to oxidation over time, especially if exposed to air and light. The hydrochloride salt form generally offers improved stability compared to the free base. For long-term storage, refrigeration (2-8 °C) is often recommended.
Conclusion
The physicochemical properties of L-Tyrosinol hydrochloride are integral to its successful application in synthetic chemistry and drug development. This guide has provided a comprehensive overview of its key characteristics and outlined robust experimental protocols for their determination. By leveraging this information, researchers and scientists can ensure the quality of their starting material, optimize reaction conditions, and develop efficient downstream processes, ultimately accelerating the pace of innovation.
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